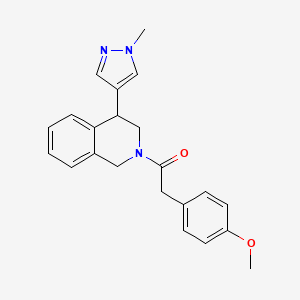

2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

This compound features a dihydroisoquinoline core linked to a 1-methylpyrazole moiety at position 4 and a 4-methoxyphenyl ethanone group. The methoxy group may enhance lipophilicity, while the dihydroisoquinoline and pyrazole units could contribute to π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-24-13-18(12-23-24)21-15-25(14-17-5-3-4-6-20(17)21)22(26)11-16-7-9-19(27-2)10-8-16/h3-10,12-13,21H,11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOPTVJKAGHGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 312.38 g/mol. The structure features a methoxyphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer potential .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity due to the presence of the pyrazole ring. In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For example, one study reported that certain pyrazole derivatives exhibited IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory properties .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of similar compounds have shown efficacy against a range of pathogens. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action. A study identified several pyrazole derivatives with significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

The biological activity of 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is likely mediated through multiple pathways:

- Apoptosis Induction : By activating caspases and modulating Bcl-2 family proteins.

- COX Inhibition : Reducing prostaglandin synthesis and thus inflammation.

- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

Case Studies

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural and functional group variations among the target compound and its analogs:

Key Observations

Heterocyclic Substitutions: The target compound’s pyrazole group (vs. triazole in ) may confer distinct electronic properties. Pyrazoles are known for their moderate basicity and ability to form hydrogen bonds, whereas triazoles (e.g., in ) offer greater metabolic stability due to reduced susceptibility to oxidation .

Aromatic Substituent Effects :

- The 4-methoxyphenyl group in the target compound increases electron density, which could enhance interactions with hydrophobic pockets in biological targets. This contrasts with chlorophenyl or nitro-substituted analogs (e.g., ), where electron-withdrawing groups may improve binding to electrophilic sites .

Biological Activity Trends: Compounds with chlorophenyl and diazenyl-pyrazole groups (e.g., Compound 22 in ) exhibit potent antibacterial activity (MIC: 2–8 µg/mL against Gram-negative bacteria). The target compound’s methoxyphenyl group might reduce antimicrobial efficacy but improve solubility or CNS penetration .

Synthetic Methodology: The target compound may be synthesized via α-halogenated ketone coupling (similar to ), though the dihydroisoquinoline core might require additional steps, such as Pictet-Spengler cyclization, compared to simpler ethanone derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, and how is purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar ethanone derivatives are prepared by reacting substituted pyrazoles with dihydroisoquinoline intermediates under reflux with potassium carbonate in DMF . Purity is validated using HPLC, NMR (¹H/¹³C), and FT-IR spectroscopy. Mass spectrometry confirms molecular weight, while elemental analysis ensures stoichiometric accuracy. Single-crystal X-ray diffraction (e.g., Stoe IPDS II diffractometer) provides structural confirmation .

Q. Which crystallographic methods are recommended for resolving the compound's structure?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (v.2018/3) is standard. Data collection at 173 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts. Structure refinement involves iterative cycles with SHELXL's least-squares algorithms, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps. R-factors < 0.05 indicate high reliability .

Q. How are spectroscopic techniques (NMR, FT-IR) applied to characterize this compound?

- Methodological Answer :

- NMR : ¹H NMR in DMSO-d₆ identifies methoxy (δ 3.8–4.0 ppm), pyrazole (δ 7.5–8.2 ppm), and dihydroisoquinoline protons (δ 2.8–3.5 ppm for CH₂ groups). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N/C=C), and ~1250 cm⁻¹ (C-O from methoxy) are diagnostic .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data (e.g., disorder or twinning) be resolved during refinement?

- Methodological Answer : Use SHELXL's twin refinement (TWIN/BASF commands) for twinned crystals. For disorder, split models with PART instructions and refine occupancy ratios. Validate with R1/wR2 convergence and Fo/Fc difference maps. Cross-check with Hirshfeld surface analysis to identify weak electron density regions .

Q. What strategies optimize the synthesis of analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to modulate electronic effects.

- Biological Testing : Screen analogs against target receptors (e.g., glucocorticoid receptors) using radioligand binding assays (IC₅₀ determination) .

- Data Interpretation : Apply multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across assays) be analyzed?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 for receptor antagonism) and controls (e.g., mifepristone for GR assays).

- Statistical Models : Use ANOVA to assess inter-assay variability. Apply receiver operating characteristic (ROC) curves to distinguish noise from true activity .

Q. What computational approaches predict the compound's interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using GR’s crystal structure (PDB: 4CSW). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Compare results with pharmacophore models of known antagonists (e.g., CORT125134) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.